molecular formula C7H16N2O2 B151525 1-Amino-3-morpholinopropan-2-ol CAS No. 135913-02-9

1-Amino-3-morpholinopropan-2-ol

Cat. No. B151525
M. Wt: 160.21 g/mol
InChI Key: YSGPOQDTHDLUGE-UHFFFAOYSA-N
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Description

1-Amino-3-morpholinopropan-2-ol is a chemical compound with the molecular formula C7H16N2O2 . It has significant applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 1-Amino-3-morpholinopropan-2-ol consists of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structural configuration is not provided in the search results.

Scientific Research Applications

  • HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Synthesis : 1-Amino-3-morpholinopropan-2-ol derivatives were utilized in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors, demonstrating their role in developing antiviral drugs (Kauffman et al., 2000).

  • Corrosion Inhibition on Carbon Steel : Derivatives of 1-Amino-3-morpholinopropan-2-ol showed potential as corrosion inhibitors for carbon steel, suggesting applications in materials science and engineering (Gao, Liang & Wang, 2007).

  • Photochemical Production of 1-Aminonorbornanes : The compound's derivatives were studied for their role in the photochemical production of 1-aminonorbornanes, offering insights into novel chemical synthesis methods (Staveness et al., 2019).

  • Antioxidant Activity : 1-Amino-3-morpholinopropan-2-ol derivatives were synthesized and evaluated for their antioxidant properties, indicating potential uses in pharmacology and biochemistry (Isakhanyan et al., 2011).

  • Conformationally Restricted Peptide Isosteres : It played a role in the synthesis of 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres, contributing to novel drug design approaches (Martín et al., 1992).

  • Antiviral Activity : Studies indicated that 1-Amino-3-morpholinopropan-2-ol derivatives possess antiviral activity, further emphasizing their medicinal significance (Ermolova et al., 1990).

  • Antibacterial Screening and DNA Cleavage : Derivatives were synthesized for antibacterial screening and DNA cleavage, highlighting their applications in microbiology and genetic research (Mali et al., 2019).

  • Antiproliferative Properties : Research into benzo-fused derivatives of 1-Amino-3-morpholinopropan-2-ol for their antiproliferative properties suggested their potential in cancer treatment (Roma et al., 1998).

  • Antitumor Activity : Certain derivatives were investigated for their antitumor activity, further underlining their significance in developing cancer therapies (Isakhanyan et al., 2016).

  • Molecular Biology Applications : The compound has been used in molecular biology, particularly in modifying morpholino oligos, demonstrating its utility in genetic research and therapy (Li, 2017).

  • Anticancer Treatment : 1-Amino-3-morpholinopropan-2-ol derivatives were designed for effective anticancer treatment, showing potential as estrogen receptor alpha modulators (Wagh, Chatpalliwar & Warude, 2022).

  • Adrenergic Receptor Activation : Its derivatives were evaluated for their properties in activating alpha- and beta-adrenergic receptors, relevant in pharmacological research (Macchia et al., 1992).

  • Brass Corrosion Inhibition : The derivatives were investigated as brass corrosion inhibitors, with implications in materials preservation and engineering (Liang & Gao, 2007).

  • Photodynamic Therapy : Studies on water-soluble silicon phthalocyanines substituted with 1-Amino-3-morpholinopropan-2-ol revealed their potential in photodynamic therapy (Barut et al., 2017).

  • Crystal Structure and Antiproliferative Activity : The compound's derivatives were studied for their crystal structure and antiproliferative activity, contributing to the field of crystallography and oncology (Lu et al., 2021).

properties

IUPAC Name

1-amino-3-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGPOQDTHDLUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960417
Record name 1-Amino-3-(morpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-morpholinopropan-2-ol

CAS RN

39849-45-1
Record name 1-Amino-3-(morpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Chloro-3-morpholin-4-yl-propan-2-ol (2.0 g, 11 mmol) was treated with the solution of NH3 in methanol (25% by weight, 20 mL) at room temperature. Nitrogen was bulbbed into the reaction mixture to remove the ammonia. Evaporation of solvent gave the hydrogen chloride salt of 1-amino-3-morpholin-4-yl-propan-2-ol (2.0 g, 91%). 1H NMR (DMSO-d6) δ 2.30 (d, J=6.0 Hz, 2H), 2.36 (m, 4H, NCH2), 2.65 (dd, J=8.4, 12.8 Hz, 1H), 2.91 (dd, J=3.6, 12.8 Hz, 1H), 3.52 (m, 4H, OCH2), 3.87 (m, 1H, CH), 5.32 (s, 1H, OH), 8.02 (brs., 3H, NH3+). MS (m/z) 161.1 (M+1).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Zhang, W Shen, X Li, Y Chai, S Li, K Lv, H Guo, M Liu - Molecules, 2016 - mdpi.com
… Amidation of 5-formyl-2,4-dimethylpyrrole-3-carboxylic acid 17 with 5–7, 14–16 and commercially available (S)-1-amino-3-morpholinopropan-2-ol (18), N 1 ,N 1 -dimethylpropane-1,3-…
Number of citations: 9 www.mdpi.com
JC Henise - 2011 - search.proquest.com
A structure-based design strategy was used to transform a promiscuous oxindole kinase inhibitor scaffold into the first cysteine-reactive, irreversible inhibitors of the human centrosomal …
Number of citations: 2 search.proquest.com

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